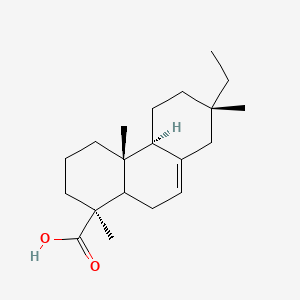

Dihydroisopimaric acid

説明

Dihydroisopimaric acid is a compound with the molecular formula C20H32O2 and a molecular weight of 304.47 . It is known to activate large conductance Ca2+ activated K+ (BK) channels alphabeta1 in the direct measurement of BKalphabeta1 opening under whole-cell voltage clamp .

Synthesis Analysis

A synthesis of Dihydroisopimaric acid from methyl 8 (14),15-isopimaradien-18-oate (methyl sandaracopimarate) based on the reactivity of α-epoxides in this series has been described .

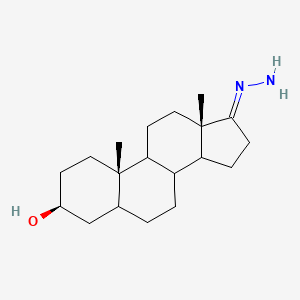

Molecular Structure Analysis

The structure of 4-(2-carboxyethyl)-18-nor-isopimara-7,15-diene was established by an X-ray crystal structure analysis . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .

Physical And Chemical Properties Analysis

Dihydroisopimaric acid has a density of 1.0±0.1 g/cm3, a boiling point of 416.8±34.0 °C at 760 mmHg, and a flash point of 200.5±20.3 °C . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

科学的研究の応用

Chemical Transformations

Dihydroisopimaric acid undergoes various chemical transformations, yielding derivatives with potential applications. Kharitonov et al. (2014) detailed methods for preparing dihydroisopimaric acid and its methyl ester, including oxidation to form epoxy-derivatives and hydroxydihydrosandaracopimarate (Kharitonov, Shul′ts, & Shakirov, 2014).

Structural Analysis

Apsimon et al. (1976) revised the structure of a γ-lactone derived from dihydroisopimaric acid, highlighting its importance in detailed chemical analysis (Apsimon, Holmes, Beierbeck, & Saunders, 1976).

Antibacterial Properties

Smith et al. (2005) explored the antibacterial activity of isopimaric acid, closely related to dihydroisopimaric acid, against multidrug-resistant and methicillin-resistant strains of Staphylococcus aureus (Smith, Williamson, Zloh, & Gibbons, 2005).

Bioactive Potential

Imaizumi et al. (2002) investigated the effects of dihydroisopimaric acid on large-conductance K(+) channels, suggesting potential biological applications (Imaizumi, Sakamoto, Yamada, Hotta, Ohya, Muraki, Uchiyama, & Ohwada, 2002).

Toxicity and Solubility

Peng and Roberts (2000) studied the solubility and toxicity of resin acids, including isopimaric acid, indicating structural dependency and implications for environmental and health-related applications (Peng & Roberts, 2000).

Diterpenoid Isolation

Bruno et al. (1986) isolated diterpenoids, including isopimaric acid, from Salvia greggii, highlighting the potential for discovering novel compounds from natural sources (Bruno, Savona, Fernandez-Gadea, & Benjamín, 1986).

Heterologous Expression

Gnanasekaran et al. (2015) demonstrated the production of the antimicrobial diterpenoid isopimaric acid in Nicotiana benthamiana, showcasing the potential for biotechnological production of valuable compounds (Gnanasekaran, Vavitsas, Andersen-Ranberg, Nielsen, Olsen, Hamberger, & Jensen, 2015).

Ecological Impact

Wagner et al. (2004) assessed the influence of resin acids like isopimaric acid on the feeding and growth of the larch sawfly, providing insights into ecological interactions and pest management strategies (Wagner, Benjamin, Clancy, & Schuh, 2004).

Pharmacokinetics

Huang et al. (2021) focused on the pharmacokinetics of isopimaric acid, a step crucial for understanding its in vivo mechanisms and potential therapeutic applications (Huang, Cheng, Mao, Ma, Du, Chen, Zhang, & Sun, 2021).

Chemopreventive Activity

Tanaka, Tokuda, and Ezaki (2008) explored the chemopreventive activity of isopimaric acid in mouse skin carcinogenesis tests, suggesting its potential use in cancer prevention (Tanaka, Tokuda, & Ezaki, 2008).

Anticancer Derivatives

Tretyakova et al. (2014) synthesized derivatives of isopimaric acid and examined their cytotoxic activity, highlighting the potential for developing novel anticancer agents (Tretyakova, Smirnova, Kazakova, Tolstikov, Yavorskaya, Golubeva, Pugacheva, Apryshko, & Poroikov, 2014).

Bioactivity Screening

Li et al. (2017) isolated diterpenoids, including isopimaric acid, from Euonymus oblongifolius, evaluating their bioactivity, which has implications for pharmacological research (Li, Ma, Li, Yang, Zhang, Chen, & Zhang, 2017).

Antibacterial Efficacy

Söderberg et al. (1990) studied the antibacterial effects of resin acids, including isopimaric acid, supporting its potential use in antimicrobial therapies (Söderberg, Gref, Holm, Elmros, & Hallmans, 1990).

Environmental Toxicology

Nikinmaa et al. (1999) investigated the effects of resin acids like isopimaric acid on rainbow trout hepatocytes, contributing to the understanding of environmental toxicology (Nikinmaa, Wickström, Lilius, Isomaa, & Råbergh, 1999).

Safety And Hazards

特性

IUPAC Name |

(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJDHQUUJULIEJ-MWDBYQCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205287 | |

| Record name | Dihydroisopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta7-Dihydroisopimaric acid | |

CAS RN |

5673-36-9 | |

| Record name | Dihydroisopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

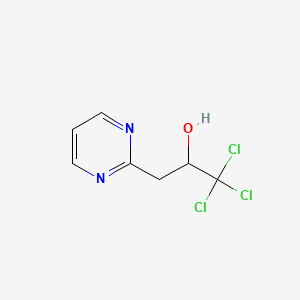

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)

![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)